Ester vs. Free Acid: Superior Membrane Permeability Predicted by Zero H-Bond Donor Count and Elevated LogP
The methyl ester (target) is differentiated from its free acid metabolite, 3-(4-methoxyphenyl)isothiazole-5-carboxylic acid (CAS 82424-95-1), by a complete lack of hydrogen bond donors (HBD=0 versus HBD=1) and a higher computed LogP, which are key determinants of passive membrane permeability. Patent US4346094 explicitly teaches that while the free acids are potent uric acid-lowering agents, their ester prodrug forms are designed to improve oral absorption, albeit with a lower potency on a weight basis before hydrolysis [1].
| Evidence Dimension | Hydrogen Bond Donor Count & Predicted Lipophilicity |
|---|---|
| Target Compound Data | HBD = 0; XLogP3-AA = 2.8 |
| Comparator Or Baseline | 3-(4-Methoxyphenyl)isothiazole-5-carboxylic acid: HBD = 1; Computed LogP = 2.5 |
| Quantified Difference | Target has 1 fewer HBD and a +0.3 higher LogP, predicting higher passive permeability. |
| Conditions | Values sourced from PubChem (XLogP3-AA) and MolAid (computed LogP) [2][3]. Biological context from patent US4346094 [1]. |
Why This Matters
For procurement decisions, this confirms the target compound is the correct choice when a membrane-permeable or prodrug form of the isothiazole-5-carboxylic acid is required for cellular assays or in vivo studies.
- [1] Beck, J. R., Gajewski, R. P., & Hackler, R. E. (1982). U.S. Patent No. 4,346,094. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] PubChem. (2026). Methyl 3-(4-methoxyphenyl)-5-isothiazolecarboxylate (CID 13073225). Retrieved April 30, 2026. View Source
- [3] MolAid. (n.d.). 3-(4-Anisyl)-5-isothiazolecarboxylic acid (CAS 82424-95-1). Retrieved April 30, 2026. View Source
